
4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl-: is an organic compound with the molecular formula C14H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl- typically involves the reaction of 4-cyanopyridine with N-methyl-N-phenylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl- involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize waste, often involving continuous monitoring and adjustment of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the pyridine ring’s hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl- is used as a building block in organic synthesis, facilitating the creation of more complex molecules for various applications.
Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor in biochemical pathways.
Industry: In the industrial sector, 4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl- is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to these targets, altering their activity and resulting in various biological effects.
Comparación Con Compuestos Similares
N,N-Dimethylpyridin-4-amine: A related compound with similar structural features but different functional groups.
N-Phenylpyridine-4-carboxamide: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness: 4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
88329-56-0 |
|---|---|
Fórmula molecular |
C14H14N2O |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
N,3-dimethyl-N-phenylpyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-11-10-15-9-8-13(11)14(17)16(2)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Clave InChI |
HYKZUZQOQLTHGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1)C(=O)N(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


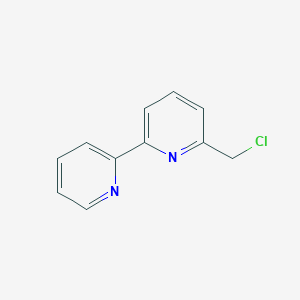
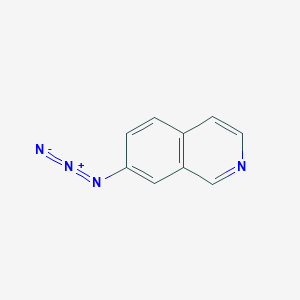
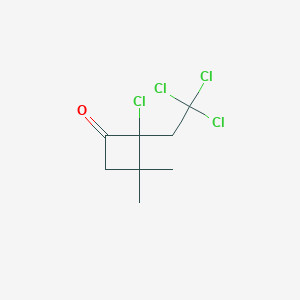
![2,11-Dibromobenzo[c]phenanthrene](/img/structure/B8714159.png)
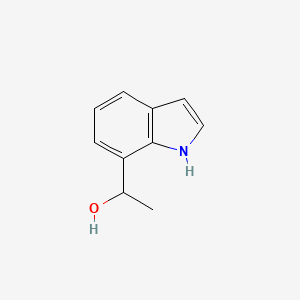
![5-bromo-2-[(2-methoxyphenyl)methoxy]benzoic acid](/img/structure/B8714188.png)

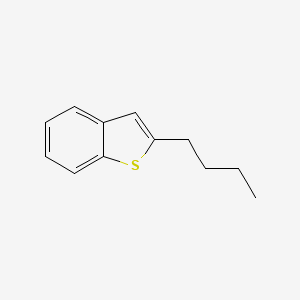
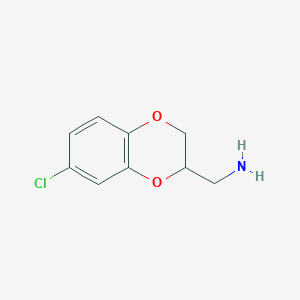
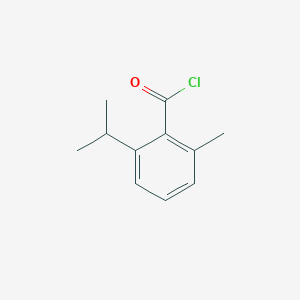
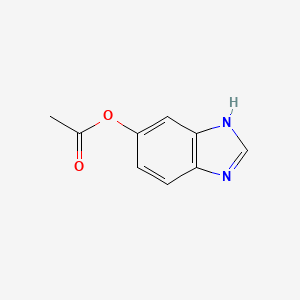
![N-(5-methylthiazol-2-yl)-13-oxo-7,8,9,10,11,13-hexahydro-6H-azocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B8714233.png)
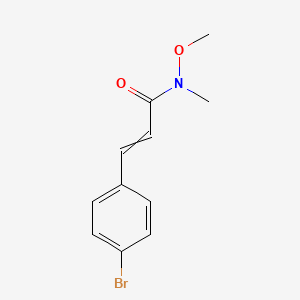
![4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione](/img/structure/B8714248.png)
